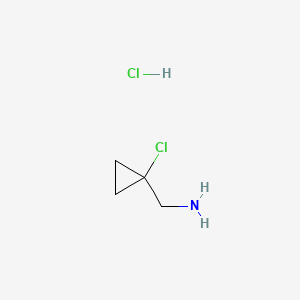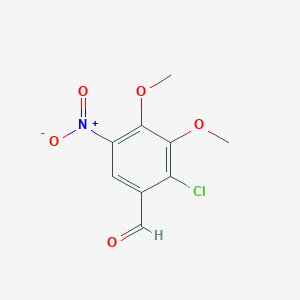
2-Chloro-3,4-dimethoxy-5-nitro-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, methoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Condensation Reagents: Malononitrile, ethyl cyanoacetate.
Major Products Formed
Reduction: 2-chloro-3,4-dimethoxy-5-aminobenzaldehyde.
Substitution: 2-substituted-3,4-dimethoxy-5-nitrobenzaldehyde derivatives.
Condensation: Various heterocyclic compounds, such as pyrazoles and pyridines.
Wissenschaftliche Forschungsanwendungen
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-nitrobenzaldehyde: Similar structure but lacks the methoxy groups.
3,4-dimethoxybenzaldehyde: Lacks the chlorine and nitro groups.
5-nitrovanillin: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H8ClNO5 |
|---|---|
Molekulargewicht |
245.61 g/mol |
IUPAC-Name |
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(11(13)14)3-5(4-12)7(10)9(8)16-2/h3-4H,1-2H3 |
InChI-Schlüssel |
PKUPDUIRTWLSQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1OC)Cl)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



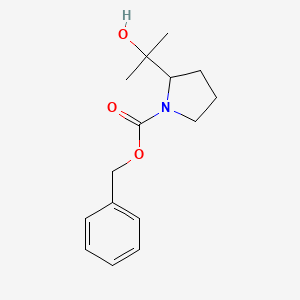

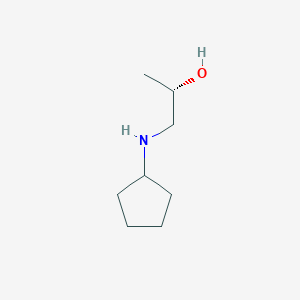

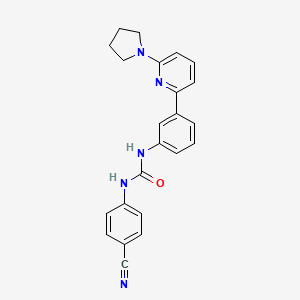

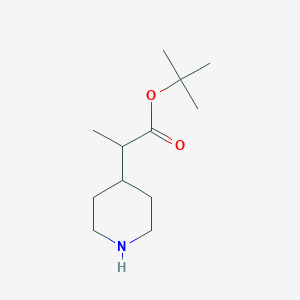
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

